5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione
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Overview
Description
5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione is a heterocyclic compound that belongs to the class of triazolobenzothiazoles. This compound is of interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound, which includes both triazole and benzothiazole moieties, contributes to its diverse range of applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with a suitable triazole derivative in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazolobenzothiazole derivatives.
Scientific Research Applications
5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo(4,3-a)quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo(4,3-a)pyrimidine: Exhibits a range of biological activities, including antifungal and anticancer properties.
Benzothiazole derivatives: Widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Uniqueness
5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione stands out due to its unique combination of triazole and benzothiazole moieties, which contribute to its broad spectrum of biological activities. This dual functionality makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
CAS No. |
68925-81-5 |
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Molecular Formula |
C10H9N3S2 |
Molecular Weight |
235.3 g/mol |
IUPAC Name |
6,8-dimethyl-2H-[1,2,4]triazolo[3,4-b][1,3]benzothiazole-1-thione |
InChI |
InChI=1S/C10H9N3S2/c1-5-3-6(2)8-7(4-5)15-10-12-11-9(14)13(8)10/h3-4H,1-2H3,(H,11,14) |
InChI Key |
ZMPDLHJUHOMBRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC3=NNC(=S)N23)C |
Origin of Product |
United States |
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